2-(Pyrrolidin-3-ylmethoxy)benzonitrile
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Overview
Description
2-(Pyrrolidin-3-ylmethoxy)benzonitrile is a chemical compound with the molecular formula C12H14N2O. It is characterized by the presence of a pyrrolidine ring attached to a benzonitrile moiety via a methoxy linker.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-3-ylmethoxy)benzonitrile typically involves the reaction of 3-pyrrolidinemethanol with 2-fluorobenzonitrile under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-pyrrolidinemethanol attacks the fluorine-substituted carbon of 2-fluorobenzonitrile, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrrolidin-3-ylmethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.
Scientific Research Applications
2-(Pyrrolidin-3-ylmethoxy)benzonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and as a potential ligand for receptor studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-ylmethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring and benzonitrile moiety can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s overall activity .
Comparison with Similar Compounds
- 2-(Pyrrolidin-2-ylmethoxy)benzonitrile
- 2-(Pyrrolidin-4-ylmethoxy)benzonitrile
- 2-(Morpholin-4-ylmethoxy)benzonitrile
Comparison: 2-(Pyrrolidin-3-ylmethoxy)benzonitrile is unique due to the position of the pyrrolidine ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different biological activities or physical properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(pyrrolidin-3-ylmethoxy)benzonitrile |
InChI |
InChI=1S/C12H14N2O/c13-7-11-3-1-2-4-12(11)15-9-10-5-6-14-8-10/h1-4,10,14H,5-6,8-9H2 |
InChI Key |
CVRNREJRSOFZNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1COC2=CC=CC=C2C#N |
Origin of Product |
United States |
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